molecular formula C8H18N4O5 B013594 NG-Hydroxy-L-arginine, Monoacetate Salt

NG-Hydroxy-L-arginine, Monoacetate Salt

Cat. No.: B013594
M. Wt: 250.25 g/mol
InChI Key: VYMCYRPQICLHKC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

NG-Hydroxy-L-arginine, Monoacetate Salt is involved in the biosynthesis of nitric oxide from arginine by constitutive nitric oxide synthase (cNOS). It is formed by the NADPH-dependent hydroxylation of L-arginine. This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This compound is also a potent inhibitor of liver and macrophage arginase, with a Ki value of 150 µM . The interactions of this compound with these enzymes highlight its role in regulating nitric oxide production and arginine metabolism.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which is a critical signaling molecule in many physiological processes. The compound affects cell signaling pathways, gene expression, and cellular metabolism by regulating the availability of nitric oxide . This regulation can impact processes such as vasodilation, immune response, and neurotransmission.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits liver and macrophage arginase, thereby increasing the availability of arginine for nitric oxide synthesis . The compound is also oxidized by the cytochrome P450 system to produce nitric oxide and citrulline . These interactions highlight the compound’s role in modulating nitric oxide levels and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and can be reconstituted and aliquoted for long-term use . Over time, the stability and degradation of the compound can impact its effectiveness in biochemical assays. Long-term studies have shown that this compound can maintain its inhibitory effects on arginase and its role in nitric oxide production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits arginase and promotes nitric oxide production . At higher doses, there may be threshold effects and potential toxicity. Studies have shown that excessive levels of this compound can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathways of nitric oxide synthesis. It interacts with enzymes such as constitutive nitric oxide synthase (cNOS) and cytochrome P450, which are essential for the conversion of arginine to nitric oxide and citrulline . The compound’s role in these pathways underscores its importance in regulating nitric oxide levels and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is cell-permeable and can efficiently reach its target enzymes, such as arginase and cNOS . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating nitric oxide production and regulating cellular metabolism.

Properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NG-Hydroxy-L-arginine, Monoacetate Salt
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